molecular formula C11H6BrFO2 B6315273 4-Bromo-1-fluoro-2-naphthoic acid CAS No. 1802154-58-0

4-Bromo-1-fluoro-2-naphthoic acid

Cat. No.: B6315273
CAS No.: 1802154-58-0
M. Wt: 269.07 g/mol
InChI Key: BRLKZNNEDKVYAT-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-naphthoic acid is an organic compound with the molecular formula C11H6BrFO2 It is a derivative of naphthoic acid, characterized by the presence of bromine and fluorine atoms on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-naphthoic acid typically involves the bromination and fluorination of naphthoic acid derivatives. One common method includes the Friedel-Crafts acylation of a 1-substituted naphthalene, followed by hypochlorite oxidation to form the corresponding naphthoic acid. This intermediate is then reduced using lithium aluminum hydride to yield the carbinol, which undergoes bromination and fluorination to produce the final compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-fluoro-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthalene ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the naphthalene ring.

    Reduction: Reducing agents like lithium aluminum hydride are used to reduce the carboxylic acid group.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce naphthoquinones.

Scientific Research Applications

4-Bromo-1-fluoro-2-naphthoic acid is utilized in several scientific research applications, including:

Comparison with Similar Compounds

  • 1-Bromo-2-naphthoic acid
  • 4-Bromo-1-naphthoic acid
  • 4-Fluoro-1-naphthoic acid

Comparison: 4-Bromo-1-fluoro-2-naphthoic acid is unique due to the simultaneous presence of both bromine and fluorine atoms on the naphthalene ring. This dual substitution can significantly alter the compound’s chemical and physical properties compared to its mono-substituted counterparts. For instance, the combination of bromine and fluorine can enhance the compound’s reactivity and stability, making it more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

4-bromo-1-fluoronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrFO2/c12-9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLKZNNEDKVYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2F)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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